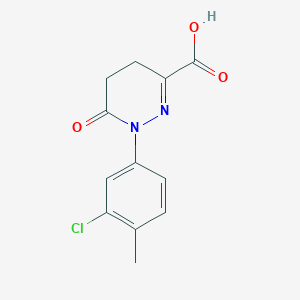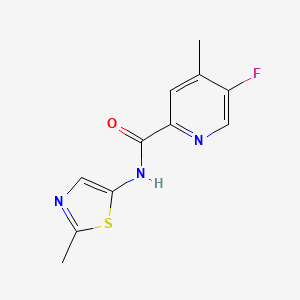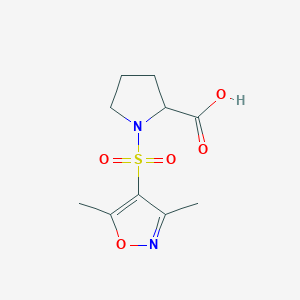
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a chemical compound that has shown potential in scientific research applications. It is a synthetic compound that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties. In addition, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it useful for laboratory experiments. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone. One direction is to continue studying its anti-inflammatory and analgesic effects. Another direction is to study its potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine its potential as a treatment for cancer. Finally, further studies are needed to fully understand its mechanism of action and how it interacts with the body.
Synthesemethoden
The synthesis of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone involves the reaction of 3-fluorobenzyl mercaptan and m-tolylacetic acid with formaldehyde and ammonium acetate. The reaction mixture is then heated to yield the final product. Other methods of synthesis include the reaction of 4,5-dihydro-1H-imidazole-1-carboxylic acid with 3-fluorobenzyl chloride and m-tolylacetic acid.
Wissenschaftliche Forschungsanwendungen
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone has shown potential in scientific research applications. It has been studied for its anti-inflammatory and analgesic effects. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease. In addition, it has shown potential in the treatment of cancer.
Eigenschaften
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-4-2-6-15(10-13)17(22)21-9-8-20-18(21)23-12-14-5-3-7-16(19)11-14/h2-7,10-11H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDFPFGVCRIINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2424862.png)
![Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2424864.png)
![1-Azaspiro[3.7]undecan-2-one](/img/structure/B2424867.png)



![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2424874.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2424875.png)

![6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2424879.png)
